5-Methyl-2,1,3-benzothiadiazole
Overview
Description
5-Methyl-2,1,3-benzothiadiazole: is an aromatic heterocyclic compound that features a benzene ring fused to a thiadiazole ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in various chemical syntheses and applications. It is a colorless to pale yellow solid with a melting point of 31-32°C and a boiling point of 62°C .
Scientific Research Applications
5-Methyl-2,1,3-benzothiadiazole and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
Target of Action
5-Methyl-2,1,3-benzothiadiazole is a versatile organic compound that has been used in various applications, including as a building block for smart porous materials . .
Mode of Action
It’s known that benzothiadiazole derivatives can undergo oxidation reactions . This suggests that this compound might interact with its targets through redox reactions, leading to changes in the targets’ chemical states.
Biochemical Pathways
It’s known that benzothiadiazole derivatives can participate in various chemical reactions, including oxidation . This suggests that this compound might affect biochemical pathways involving redox reactions.
Result of Action
It’s known that benzothiadiazole derivatives can exhibit photophysical behavior . This suggests that this compound might have effects related to light absorption and emission.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its photophysical behavior can be affected by the solvent used . Additionally, its stability and efficacy might be influenced by factors such as temperature and light exposure.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiadiazole and its derivatives, to which 5-Methyl-2,1,3-benzothiadiazole belongs, are known to interact with various enzymes, proteins, and other biomolecules . These interactions are primarily due to their strong electron-withdrawing ability, which can improve the electronic properties of the resulting organic materials .
Cellular Effects
Benzothiadiazole and its derivatives have been shown to have significant effects on various types of cells and cellular processes . They are used in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Molecular Mechanism
Benzothiadiazole and its derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiadiazole and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Benzothiadiazole and its derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Benzothiadiazole and its derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzothiadiazole and its derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2,1,3-benzothiadiazole can be synthesized through several methods. One common method involves the reaction of benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester with iodomethane . Another method includes the cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2,1,3-benzothiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation with potassium permanganate typically yields carboxylic acids or other oxidized derivatives.
- Reduction reactions yield 1,2-diaminobenzene derivatives.
- Bromination yields 4,7-dibromo-2,1,3-benzothiadiazole.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Shares the same core structure but lacks the methyl group at the 5-position.
1,2,3-Benzothiadiazole: Another isomer with different electronic properties and reactivity.
Uniqueness: 5-Methyl-2,1,3-benzothiadiazole is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. This methyl group can affect the compound’s electron density and steric hindrance, making it distinct from its non-methylated counterparts.
Properties
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJAYFCPRWDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381764 | |
Record name | 5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-93-8 | |
Record name | 5-methyl-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1457-93-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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